2-cyano-N-(4-methoxyphenyl)-2-[4-(2-methylbutan-2-yl)cyclohexylidene]acetamide
Description
2-cyano-N-(4-methoxyphenyl)-2-[4-(2-methylbutan-2-yl)cyclohexylidene]acetamide is a complex organic compound that may have applications in various fields such as medicinal chemistry, materials science, or as an intermediate in organic synthesis. The compound’s structure includes a cyano group, a methoxyphenyl group, and a cyclohexylidene moiety, which contribute to its unique chemical properties.
Properties
IUPAC Name |
2-cyano-N-(4-methoxyphenyl)-2-[4-(2-methylbutan-2-yl)cyclohexylidene]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-5-21(2,3)16-8-6-15(7-9-16)19(14-22)20(24)23-17-10-12-18(25-4)13-11-17/h10-13,16H,5-9H2,1-4H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOGAUAJHKWBCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC(=C(C#N)C(=O)NC2=CC=C(C=C2)OC)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(4-methoxyphenyl)-2-[4-(2-methylbutan-2-yl)cyclohexylidene]acetamide typically involves multiple steps, including the formation of the cyclohexylidene ring, introduction of the cyano group, and attachment of the methoxyphenyl group. Common reagents might include cyclohexanone derivatives, cyanide sources, and methoxyphenyl precursors. Reaction conditions could involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, employing larger reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(4-methoxyphenyl)-2-[4-(2-methylbutan-2-yl)cyclohexylidene]acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
2-cyano-N-(4-methoxyphenyl)-2-[4-(2-methylbutan-2-yl)cyclohexylidene]acetamide may have several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for 2-cyano-N-(4-methoxyphenyl)-2-[4-(2-methylbutan-2-yl)cyclohexylidene]acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and influencing cellular pathways. Detailed studies would be required to elucidate these interactions and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other cyanoacetamide derivatives, methoxyphenyl compounds, or cyclohexylidene-containing molecules. Examples could be:
- 2-cyano-N-(4-methoxyphenyl)acetamide
- 2-cyano-2-[4-(2-methylbutan-2-yl)cyclohexylidene]acetamide
Uniqueness
The uniqueness of 2-cyano-N-(4-methoxyphenyl)-2-[4-(2-methylbutan-2-yl)cyclohexylidene]acetamide lies in its specific combination of functional groups and structural features, which may confer distinct chemical and physical properties, making it valuable for particular applications.
For precise and detailed information, consulting scientific literature, databases, and conducting experimental studies would be essential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
